molecular formula C27H25N5O4S B2734067 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 852145-46-1

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2734067
CAS No.: 852145-46-1
M. Wt: 515.59
InChI Key: NIYVKXNXCPOCFL-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a 1,2,4-triazole core, a moiety widely recognized for its diverse pharmacological potential, linked to indole and dimethoxyphenyl systems, features commonly associated with kinase inhibition and anticancer activity. The specific research value of this compound is hypothesized to lie in its potential as a targeted protein kinase inhibitor. The structural architecture suggests it may function by occupying the ATP-binding pocket of specific kinases, thereby disrupting phosphorylation and subsequent signal transduction cascades critical for cancer cell proliferation and survival. While direct literature on this exact molecule is limited, research on highly analogous triazole-thioacetamide hybrids has demonstrated potent inhibitory activity against various cancer cell lines. For instance, studies on similar 1,2,4-triazole derivatives have shown promising antiproliferative effects and the ability to induce apoptosis and cell cycle arrest . This compound serves as a valuable chemical tool for researchers investigating novel signaling pathways in cell-based assays and for further structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c1-34-19-8-6-7-18(14-19)32-26(21-15-28-22-10-5-4-9-20(21)22)30-31-27(32)37-16-25(33)29-17-11-12-23(35-2)24(13-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYVKXNXCPOCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis

Adapting methodologies from triazolopyrimidine syntheses, a one-pot reaction can assemble the triazole core:

  • Reactants :
    • 5-Amino-1H-1,2,4-triazole (or derivative)
    • 3-Methoxybenzaldehyde
    • Indole-3-carboxaldehyde or equivalent
  • Conditions :

    • Catalyst: Acidic or basic conditions (e.g., p-toluenesulfonic acid or ammonium persulfate)
    • Solvent: Ethanol or acetonitrile under reflux (80–100°C, 12–24 h).
  • Mechanism :

    • Condensation of aldehydes with the amino group of the triazole forms Schiff bases.
    • Cyclization via intramolecular nucleophilic attack and dehydration yields the 1,2,4-triazole ring.

Thiol Group Introduction

Post-triazole formation, the thiol (-SH) group is introduced via:

  • Thiosemicarbazide Route :
    • React 3-methoxyphenylhydrazine with indole-3-carbonyl chloride to form a hydrazide.
    • Treat with carbon disulfide (CS₂) in basic conditions (e.g., NaOH) to generate thiosemicarbazide.
    • Cyclize using HCl or H₂SO₄ to form the triazole-3-thiol.
  • Direct Sulfur Incorporation :
    • Use Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to convert carbonyl groups to thiols.

Synthesis of 2-Chloro-N-(3,4-Dimethoxyphenyl)Acetamide

Acetamide Formation

  • Reactants :

    • 3,4-Dimethoxyaniline
    • Chloroacetyl chloride
  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
    • Base: Triethylamine (TEA) to scavenge HCl.
  • Procedure :

    • Add chloroacetyl chloride dropwise to a stirred solution of 3,4-dimethoxyaniline and TEA.
    • Stir for 2–4 h, extract with DCM, wash with brine, and recrystallize from ethanol.

Coupling of Intermediates A and B

Nucleophilic Substitution

  • Reactants :

    • Intermediate A (triazole-3-thiol)
    • Intermediate B (2-chloroacetamide)
  • Conditions :

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in DMF or DMSO.
    • Temperature: 60–80°C for 6–12 h.
  • Mechanism :

    • Deprotonation of the thiol group forms a thiolate ion, which displaces chloride from the chloroacetamide.

Optimization and Challenges

Regioselectivity in Triazole Formation

  • Issue : Competing formation of 1,3,4-triazole isomers.
  • Solution : Use bulky substituents (e.g., 3-methoxyphenyl) to favor 1,2,4-triazole via steric control.

Purification of Thiol Intermediate

  • Issue : Thiol oxidation to disulfides.
  • Solution : Perform reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., ascorbic acid).

Yield Improvement in Coupling Step

  • Issue : Incomplete substitution due to poor solubility.
  • Solution : Use polar aprotic solvents (e.g., DMF) and excess chloroacetamide (1.2–1.5 equiv).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Indole NH: δ 10.2–11.5 ppm (singlet).
    • Methoxy groups: δ 3.7–3.9 ppm (singlets).
    • Aromatic protons: δ 6.8–8.1 ppm (multiplets).
  • IR :

    • N-H stretch: 3250–3350 cm⁻¹.
    • C=O (acetamide): 1650–1680 cm⁻¹.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water gradient, purity >98%.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale reactions (100 g) achieved 65–70% yield using continuous flow systems for triazole cyclization.
  • Cost Drivers : 3,4-Dimethoxyaniline and indole derivatives account for ~60% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially at the indole or methoxy groups.

  • Reduction: : Possible at the acetamide moiety under specific conditions.

  • Substitution: : Particularly at positions adjacent to the triazole and indole rings.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate, chromium trioxide.

  • Reduction reagents: : Lithium aluminium hydride, catalytic hydrogenation.

  • Substitution reactions: : Utilized halogenated reagents and strong bases or acids.

Major Products

  • Oxidation: : Might yield carboxylic acids or ketones.

  • Reduction: : Could produce amines or alcohols.

  • Substitution: : Diverse products depending on reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide exhibits significant anticancer properties. It has been specifically studied for its effects on human liver carcinoma cell lines (Hep G2). The compound demonstrates the ability to inhibit cell growth and induce apoptosis, making it a promising candidate for further development in cancer therapeutics .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

  • Study on Hep G2 Cells : A detailed investigation reported an IC50 value indicating effective concentrations for inhibiting Hep G2 cell growth, suggesting potential for therapeutic use against liver cancer .
  • Comparative Analysis with Other Triazole Derivatives : Research comparing similar compounds highlighted that derivatives with analogous structures often exhibit significant anticancer activity, reinforcing the importance of structural optimization .

Future Research Directions

The promising biological activities exhibited by this compound warrant further exploration:

  • Clinical Trials : Future studies should focus on clinical trials to assess efficacy and safety in humans.
  • Combination Therapies : Investigating its potential in combination with existing chemotherapeutic agents could enhance therapeutic outcomes.

Mechanism of Action

The compound's mechanism often involves binding to specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking:

  • Molecular targets: : Enzymes, receptors, and nucleic acids.

  • Pathways: : Could modulate biochemical pathways relevant to disease states or biological processes.

Comparison with Similar Compounds

Structural Variations and Pharmacokinetics

  • Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group may confer superior solubility compared to chlorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) analogs. However, the latter groups enhance target binding affinity in hydrophobic pockets .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This complex organic molecule integrates several pharmacologically relevant moieties, including indole and triazole groups, which are known for their diverse therapeutic properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C₃₁H₃₃N₅O₃S
  • Molecular Weight: 524.64 g/mol
  • CAS Number: 852145-43-8

The presence of the indole and triazole rings contributes to its biological activity, while the thioether linkage enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole moiety is believed to be crucial for binding to these targets, while the triazole ring may participate in hydrogen bonding interactions that stabilize these complexes. This interaction can lead to modulation of enzyme activity or receptor function, resulting in therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

In vitro studies have reported IC50 values indicating potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with values as low as 6.2 μM for certain analogs .

Antimicrobial Activity

The triazole derivatives are recognized for their antimicrobial properties. The compound has been evaluated against a range of pathogens, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.25 - 16
Pseudomonas aeruginosa0.5 - 32

These results suggest that modifications in the phenyl groups significantly influence antimicrobial potency .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted that similar triazole derivatives showed promising results in inhibiting tumor growth in vivo models, suggesting potential for development as anticancer agents .
  • Antimicrobial Evaluation : Research conducted on various triazole derivatives indicated that those with specific substitutions exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that electron-donating groups on the phenyl rings significantly enhance biological activity, emphasizing the importance of molecular modifications in drug design .

Q & A

Q. What is the standard synthetic protocol for preparing this compound?

The synthesis typically involves a multi-step approach. For example, a related triazole-thioacetamide derivative was synthesized by refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide in ethanol and aqueous KOH. After refluxing, the product is precipitated, filtered, and recrystallized from ethanol . Modifications may include adjusting substituents (e.g., methoxyphenyl groups) during intermediate steps.

Q. What analytical methods are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, NMR can resolve signals from methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons, while HRMS confirms the molecular ion peak (e.g., m/z 485.52 for a related compound) .

Q. What biological activities are associated with structurally similar compounds?

Analogous 1,2,4-triazole-thioacetamides exhibit antimicrobial and antifungal activity, particularly when substituted with methoxyphenyl groups. For example, 3,4-dimethoxyphenyl derivatives show enhanced activity against Candida albicans due to improved membrane penetration .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a desiccated environment, protected from light. Similar acetamide derivatives degrade under humidity or prolonged exposure to oxygen, necessitating inert gas storage for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Catalysts like zeolite (Y-H) or pyridine in refluxing ethanol (150°C, 5 hours) enhance coupling efficiency for triazole-thioacetamide formation. Microwave-assisted synthesis may reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >75% .

Q. What computational tools can predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and quantitative SAR (QSAR) models can map interactions with biological targets like fungal CYP51 or bacterial topoisomerases. Use InChI keys (e.g., ANSSQQDDVJWVDR-UHFFFAOYSA-N) to retrieve 3D structures for simulations .

Q. How can contradictory data on pharmacological activity be resolved?

Systematic SAR studies are critical. For example, conflicting antifungal data may arise from variations in methoxy substitution patterns. Compare EC₅₀ values of 3-methoxy vs. 3,4-dimethoxy analogs in standardized broth microdilution assays .

Q. What strategies enhance bioavailability for in vivo studies?

Formulate as a nanoemulsion or liposomal suspension to improve solubility. A related acetamide derivative achieved 80% oral bioavailability in murine models using polyethylene glycol (PEG)-coated nanoparticles .

Q. How can metabolic stability be assessed preclinically?

Use liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. For example, demethylation of methoxy groups is a common degradation pathway; stabilize via fluorination or steric hindrance .

Q. What techniques elucidate the mechanism of action against cancer cells?

Combine transcriptomics (RNA-seq) and proteomics (western blot) to identify pathways affected. A pyrimidoindole-thioacetamide analog inhibited PI3K/Akt/mTOR signaling in HeLa cells, validated via phospho-specific antibodies .

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